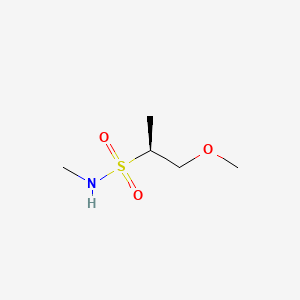

(2S)-1-methoxy-N-methylpropane-2-sulfonamide

CAS No.:

Cat. No.: VC18164856

Molecular Formula: C5H13NO3S

Molecular Weight: 167.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13NO3S |

|---|---|

| Molecular Weight | 167.23 g/mol |

| IUPAC Name | (2S)-1-methoxy-N-methylpropane-2-sulfonamide |

| Standard InChI | InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m0/s1 |

| Standard InChI Key | YGYNIAOIIOVIMP-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](COC)S(=O)(=O)NC |

| Canonical SMILES | CC(COC)S(=O)(=O)NC |

Introduction

Structural Characterization and Molecular Identity

IUPAC Nomenclature and Stereochemistry

The systematic name (2S)-1-methoxy-N-methylpropane-2-sulfonamide reflects its stereochemical configuration at the second carbon atom, which adopts an S enantiomeric form. The molecular formula C₅H₁₃NO₃S corresponds to a molecular weight of 167.23 g/mol . Key structural features include:

-

A sulfonamide group (-SO₂NH-) linked to a propane backbone.

-

A methoxy group (-OCH₃) at the first carbon.

-

An N-methyl substituent on the sulfonamide nitrogen.

The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Data

The SMILES notation (CC@@HS(=O)(=O)NC) and InChIKey (YGYNIAOIIOVIMP-YFKPBYRVSA-N) provide unambiguous representations of its structure . Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.06889 | 135.7 |

| [M+Na]⁺ | 190.05083 | 143.3 |

| [M+NH₄]⁺ | 185.09543 | 142.3 |

| [M-H]⁻ | 166.05433 | 133.7 |

These values aid in mass spectrometric identification and differentiation from structural analogs .

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound’s stability is influenced by:

-

pH-dependent hydrolysis: Sulfonamides are prone to degradation under strongly acidic or alkaline conditions, potentially forming sulfonic acids or amines .

-

Oxidative susceptibility: The thioether linkage may oxidize to sulfones under harsh conditions.

Physicochemical Properties

Solubility and Partitioning

Predicted logP (octanol-water partition coefficient) values suggest moderate lipophilicity, balancing solubility in polar solvents (e.g., water, ethanol) and lipid membranes. The methoxy group enhances water solubility compared to non-polar analogs .

Thermal Properties

Differential scanning calorimetry (DSC) data for related sulfonamides indicate melting points between 120–160°C, though experimental values for this specific compound remain unreported .

Pharmacological and Toxicological Considerations

Toxicity Profile

General sulfonamide toxicities include:

-

Hypersensitivity reactions: Allergic responses due to N4-arylamine groups, though this compound lacks such substituents .

-

Hematological effects: Dose-dependent anemia or thrombocytopenia, mitigated by the absence of aromatic amines .

No acute toxicity data specific to this compound are available, necessitating further preclinical evaluation.

Applications and Future Directions

Industrial and Research Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume